molecular formula C14H10BrNO3 B3383594 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol CAS No. 440122-81-6

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol

Cat. No.: B3383594
CAS No.: 440122-81-6
M. Wt: 320.14 g/mol
InChI Key: FAKNYSRJFRSEFB-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol is a heterocyclic aromatic compound with a molecular formula of C14H10BrNO3 and a molecular weight of 320.14 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to a benzo[d]oxazole ring system. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol typically involves the reaction of 4-hydroxy-2-methylphenylamine with 2-bromo-5-nitrobenzoic acid under specific conditions. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzo[d]oxazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while substitution of the bromine atom can yield various substituted benzo[d]oxazole derivatives .

Scientific Research Applications

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxy and bromine groups play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol is unique due to the presence of both a hydroxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-bromo-2-(4-hydroxy-2-methylphenyl)-1,3-benzoxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-7-4-8(17)2-3-10(7)14-16-12-6-9(18)5-11(15)13(12)19-14/h2-6,17-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNYSRJFRSEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C2=NC3=C(O2)C(=CC(=C3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739613
Record name 4-(7-Bromo-5-hydroxy-1,3-benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440122-81-6
Record name 4-(7-Bromo-5-hydroxy-1,3-benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in substantially the same manner as described in Example 21, from 4-methoxy-2-methylbenzoic acid, and 2-amino-6-bromo-4-methoxyphenol, and was obtained as a light purple solid, m.p. 120-135° C.; MS m/e 320 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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